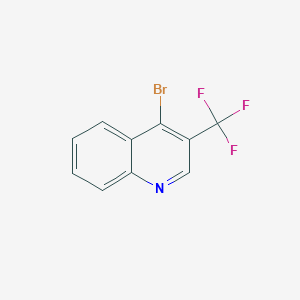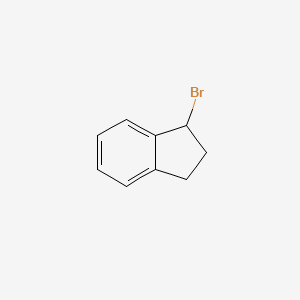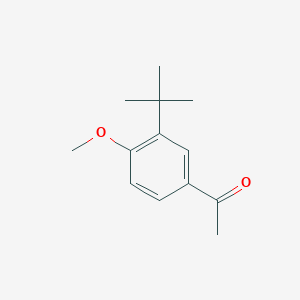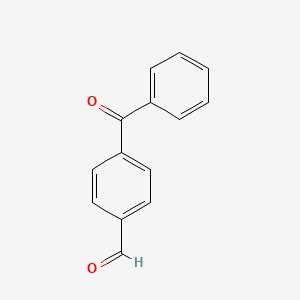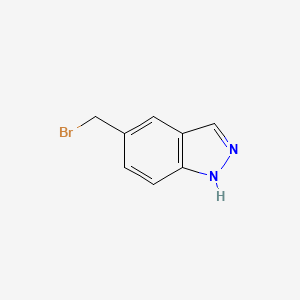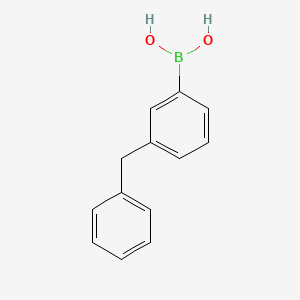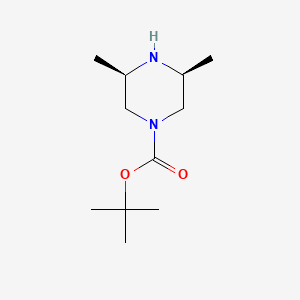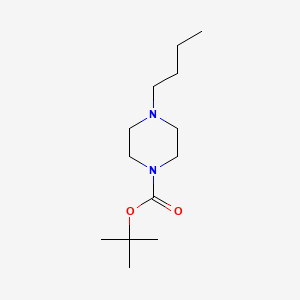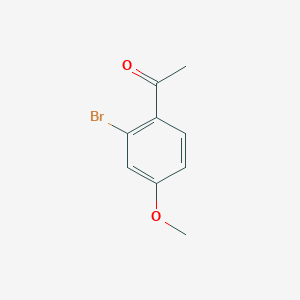
1-(2-Bromo-4-methoxyphenyl)ethanone
Übersicht
Beschreibung
1-(2-Bromo-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.071 g/mol . It is also known by other names such as 2-Bromo-4’-methoxyacetophenone and α-Bromo-p-methoxyacetophenone . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanone group.
Biochemische Analyse
Biochemical Properties
1-(2-Bromo-4-methoxyphenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . Additionally, this compound can interact with other biomolecules such as DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways . For example, it can inhibit the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can affect gene expression by binding to transcription factors or modifying chromatin structure . These interactions can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins through the formation of bromine bonds with nucleophilic amino acid residues . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification . Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes . These interactions can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and tissue function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These dosage-dependent effects are critical for understanding the compound’s safety and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other substances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution properties influence the compound’s bioavailability and overall biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethanone can be achieved through various methods. One common synthetic route involves the bromination of 4-methoxyacetophenone using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring.
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvent and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the carbonyl group would produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-methoxyphenyl)ethanone has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine phosphatase inhibitor, it covalently binds to the active site of the enzyme, thereby preventing its catalytic activity . This inhibition can modulate various cellular signaling pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-methoxyphenyl)ethanone can be compared with other similar compounds such as:
2-Bromo-4’-chloroacetophenone: Similar in structure but with a chlorine atom instead of a methoxy group.
2-Bromo-4’-nitroacetophenone: Contains a nitro group, which significantly alters its reactivity and applications.
2-Bromo-4’-fluoroacetophenone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISNMVJZZPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443115 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-67-8 | |
| Record name | 1-(2-bromo-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
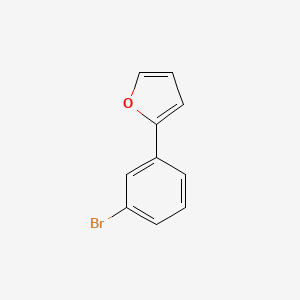
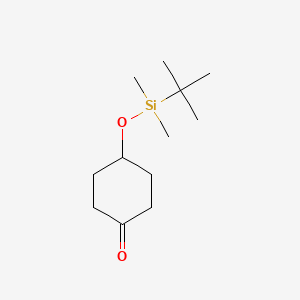
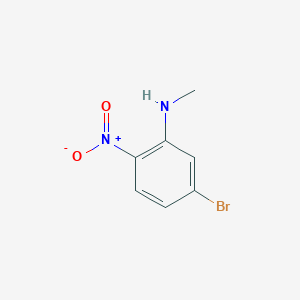
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
